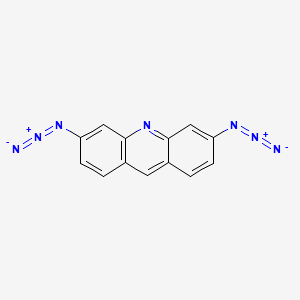
3,6-Diazidoacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diazidoacridine is an organic compound that belongs to the acridine family. Acridines are nitrogen-containing heterocycles known for their planar structures and significant biological activities. This compound is characterized by the presence of azido groups at the 3 and 6 positions of the acridine ring, making it a unique and reactive molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diazidoacridine typically involves the introduction of azido groups into the acridine framework. One common method is the diazotization of 3,6-diaminoacridine followed by azidation. The reaction conditions often include the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of sodium azide to introduce the azido groups .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the explosive nature of azido compounds.
Chemical Reactions Analysis
Types of Reactions: 3,6-Diazidoacridine undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide, organic solvents.
Reduction: Hydrogen gas, palladium on carbon.
Cycloaddition: Copper(I) catalysts, organic solvents.
Major Products:
Substitution: Various substituted acridines.
Reduction: 3,6-Diaminoacridine.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
3,6-Diazidoacridine has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other acridine derivatives and triazole compounds.
Mechanism of Action
The primary mechanism of action of 3,6-Diazidoacridine involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and interfering with biological processes such as DNA replication and transcription. This intercalation can lead to the inhibition of enzymes like topoisomerases, which are crucial for DNA unwinding and replication .
Comparison with Similar Compounds
3,6-Diaminoacridine: Similar structure but with amino groups instead of azido groups.
Acridine Orange: A derivative used as a fluorescent dye and DNA intercalator.
Proflavine: Another acridine derivative with antibacterial properties.
Uniqueness: 3,6-Diazidoacridine is unique due to the presence of azido groups, which impart distinct reactivity and potential for further functionalization.
Properties
CAS No. |
57459-61-7 |
|---|---|
Molecular Formula |
C13H7N7 |
Molecular Weight |
261.24 g/mol |
IUPAC Name |
3,6-diazidoacridine |
InChI |
InChI=1S/C13H7N7/c14-19-17-10-3-1-8-5-9-2-4-11(18-20-15)7-13(9)16-12(8)6-10/h1-7H |
InChI Key |
JYWZKINPFVKDMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)N=[N+]=[N-])C=C21)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




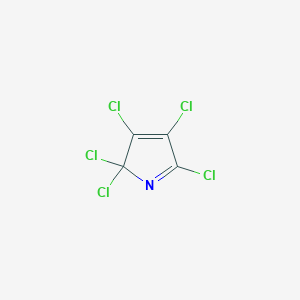
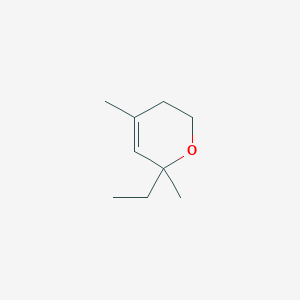
![Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]-](/img/structure/B14614624.png)
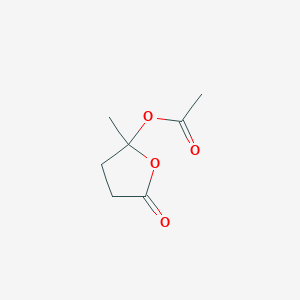
![2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14614632.png)
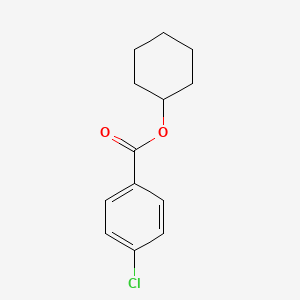


![2-[(Benzylimino)methyl]-4,6-dichlorophenol](/img/structure/B14614652.png)
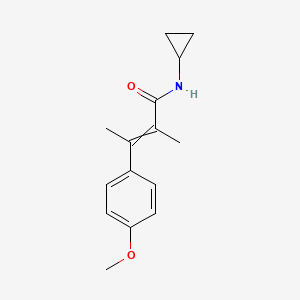
![3-[Methyl(nitro)amino]propanoic acid](/img/structure/B14614669.png)
![1-[2-(4-Bromophenyl)ethenyl]-3,5-dimethoxybenzene](/img/structure/B14614675.png)
